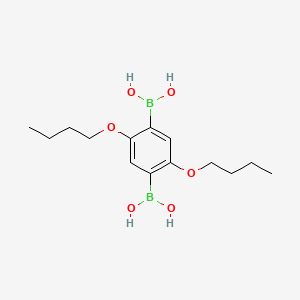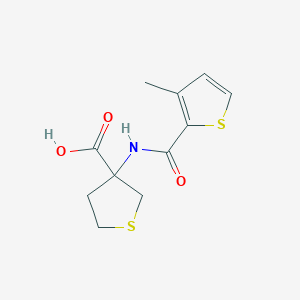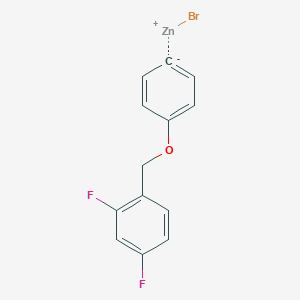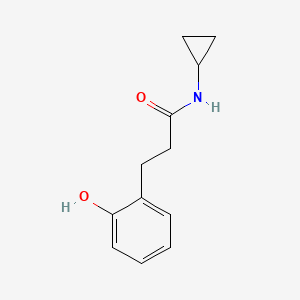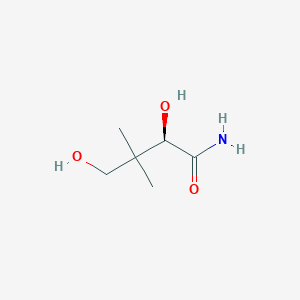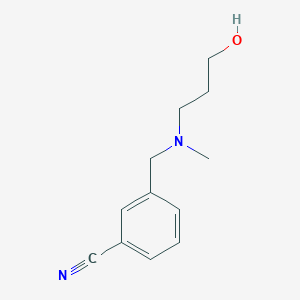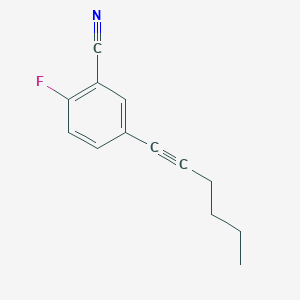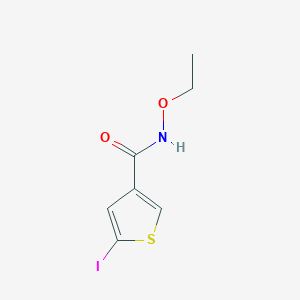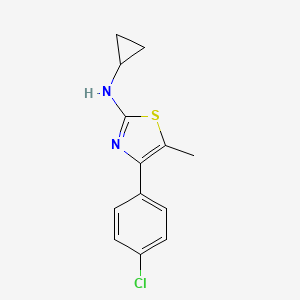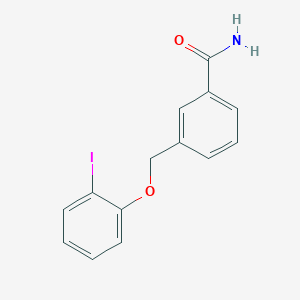
1-Phenyl-1-chloro-2,2,2-trifluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-chloro-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzene, where one hydrogen atom is replaced by a 1-chloro-2,2,2-trifluoroethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloro-2,2,2-trifluoroethyl)benzene typically involves the reaction of benzene with 1-chloro-2,2,2-trifluoroethane in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of (1-chloro-2,2,2-trifluoroethyl)benzene may involve more efficient and cost-effective methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity. The specifics of these methods can vary depending on the manufacturer and the desired scale of production .
Análisis De Reacciones Químicas
Types of Reactions
(1-chloro-2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of (2,2,2-trifluoroethyl)benzene.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as (2,2,2-trifluoroethyl)benzene, and corresponding carboxylic acids or amines .
Aplicaciones Científicas De Investigación
(1-chloro-2,2,2-trifluoroethyl)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1-chloro-2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
(1-Bromo-2,2,2-trifluoroethyl)benzene: Similar in structure but with a bromine atom instead of chlorine.
(1-Fluoro-2,2,2-trifluoroethyl)benzene: Contains a fluorine atom in place of chlorine.
(1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene): Contains an additional fluorine atom on the benzene ring.
Uniqueness
(1-chloro-2,2,2-trifluoroethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group increases the compound’s lipophilicity and electron-withdrawing capacity, making it a valuable intermediate in the synthesis of various organic compounds .
Propiedades
Fórmula molecular |
C8H6ClF3 |
|---|---|
Peso molecular |
194.58 g/mol |
Nombre IUPAC |
(1-chloro-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6ClF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
GIZBYELHYIBHIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
